Lipophilicity Comparison: Butoxy Chain Lengthens logP Relative to Ethoxy Analog
The target compound carries an n-butoxy substituent (4-carbon alkyl chain) on the para-position of the N-phenyl ring. Its closest commercially cataloged analog, N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide (ChemDiv Y510-4750), bears a 2-carbon ethoxy chain . Computed logP values are 4.03 (butoxy) versus 3.68 (ethoxy), resulting in a ΔlogP of +0.35, indicating measurably higher lipophilicity for the target compound. This difference is directly attributable to the two additional methylene units in the alkyl chain.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | logP = 4.03 (predicted) |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: logP = 3.68 (predicted) |
| Quantified Difference | ΔlogP = +0.35 (target compound is more lipophilic) |
| Conditions | In silico prediction (unspecified algorithm); data from ChemDiv catalog entries. |
Why This Matters
Higher logP influences membrane permeability and non-specific binding in cellular assays; researchers requiring a more lipophilic probe in a congeneric series should select the butoxy variant rather than the ethoxy analog.
